molecular formula C19H20N2O B11628577 5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11628577
M. Wt: 292.4 g/mol
InChI Key: CQLMUQUUKRDQLA-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of tert-butyl and methylphenyl groups attached to the oxadiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The tert-butyl and methylphenyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .

Comparison with Similar Compounds

5-(4-Tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H20N2O/c1-13-6-5-7-15(12-13)17-20-18(22-21-17)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3

InChI Key

CQLMUQUUKRDQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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